molecular formula C5H8BN3O4S B3211148 6-Amino-5-sulfamoylpyridine-3-boronic acid CAS No. 1083326-27-5

6-Amino-5-sulfamoylpyridine-3-boronic acid

Cat. No.: B3211148
CAS No.: 1083326-27-5
M. Wt: 217.02 g/mol
InChI Key: ZXJBVDPCLAKYOO-UHFFFAOYSA-N
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Description

6-Amino-5-sulfamoylpyridine-3-boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an amino group, a sulfamoyl group, and a boronic acid moiety attached to a pyridine ring

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, this compound is noted for its stability and tolerance to various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-sulfamoylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pyridine ring that already contains amino and sulfamoyl groups. One common method involves the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically includes the preparation of the boronic acid reagent, followed by its coupling with a suitable pyridine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-sulfamoylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Sulfamoyl-substituted derivatives.

Scientific Research Applications

6-Amino-5-sulfamoylpyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with active site residues.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amino and sulfamoyl groups, making it less versatile in certain applications.

    4-Aminophenylboronic acid: Contains an amino group but lacks the sulfamoyl group, affecting its reactivity and binding properties.

    5-Sulfamoyl-2-pyridineboronic acid: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness

6-Amino-5-sulfamoylpyridine-3-boronic acid is unique due to the combination of amino, sulfamoyl, and boronic acid groups on a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(6-amino-5-sulfamoylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN3O4S/c7-5-4(14(8,12)13)1-3(2-9-5)6(10)11/h1-2,10-11H,(H2,7,9)(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJBVDPCLAKYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)S(=O)(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212710
Record name B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-27-5
Record name B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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